Cas no 5330-97-2 (N-Hydroxy-2-phenyl-acetamide)

N-Hydroxy-2-phenyl-acetamide 化学的及び物理的性質
名前と識別子
-
- N-Hydroxy-2-phenyl-acetamide
- N-hydroxy-2-phenylacetamide
- 2-phenylacethydroxamic acid
- 2-phenylacetohydroxamic acid
- 2-phenylacetylhydroxamic acid
- 2-phenylethanehydroxamic acid
- phenylacetohydroxamic acid
- NCGC00095226-01
- BRD-K74112339-001-03-5
- BSPBio_003208
- NCGC00095226-02
- Spectrum2_001716
- benzylhydroxamic acid
- AKOS000184738
- DTXSID80277490
- BDBM50015094
- NCGC00095226-03
- Z59181991
- 5330-97-2
- KBio3_002428
- SPBio_001732
- AD-266/40386900
- CS-0453338
- NSC2544
- SCHEMBL213873
- SPECTRUM210031
- N-hydroxy-phenyl-acetamide
- Spectrum3_001684
- CHEBI:93303
- NCGC00095226-04
- F79191
- Q27165015
- FT-0693745
- EN300-6768572
- BRD-K74112339-001-02-7
- HMS1923A21
- NSC-2544
- CHEMBL152665
- CCG-39445
- DB-298756
- acetohydroxamic acid, 2-phenyl-
-
- インチ: InChI=1S/C8H9NO2/c10-8(9-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10)
- InChIKey: FPOQLQZHRCEVOT-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CC(=O)NO
計算された属性
- 精确分子量: 151.06300
- 同位素质量: 151.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 130
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- PSA: 49.33000
- LogP: 1.12540
N-Hydroxy-2-phenyl-acetamide Security Information
N-Hydroxy-2-phenyl-acetamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-Hydroxy-2-phenyl-acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524005-500mg |
N-hydroxy-2-phenylacetamide |
5330-97-2 | 98% | 500mg |
¥2293.00 | 2024-05-10 | |
A2B Chem LLC | AG19566-1g |
N-HYDROXY-2-PHENYL-ACETAMIDE |
5330-97-2 | 98% | 1g |
$1075.00 | 2024-04-19 | |
1PlusChem | 1P00DAOE-1g |
N-HYDROXY-2-PHENYL-ACETAMIDE |
5330-97-2 | 98% | 1g |
$1192.00 | 2024-04-30 | |
Aaron | AR00DAWQ-5g |
N-HYDROXY-2-PHENYL-ACETAMIDE |
5330-97-2 | 97% | 5g |
$786.00 | 2025-01-24 | |
A2B Chem LLC | AG19566-250mg |
N-HYDROXY-2-PHENYL-ACETAMIDE |
5330-97-2 | 98% | 250mg |
$295.00 | 2024-04-19 | |
1PlusChem | 1P00DAOE-250mg |
N-HYDROXY-2-PHENYL-ACETAMIDE |
5330-97-2 | 98% | 250mg |
$336.00 | 2024-04-30 | |
eNovation Chemicals LLC | Y1233119-500mg |
N-HYDROXY-2-PHENYL-ACETAMIDE |
5330-97-2 | 98% | 500mg |
$215 | 2024-06-06 | |
eNovation Chemicals LLC | Y1233119-5g |
N-HYDROXY-2-PHENYL-ACETAMIDE |
5330-97-2 | 98% | 5g |
$870 | 2025-02-19 | |
eNovation Chemicals LLC | Y1233119-1g |
N-HYDROXY-2-PHENYL-ACETAMIDE |
5330-97-2 | 98% | 1g |
$300 | 2024-06-06 | |
TRC | N251260-100mg |
N-Hydroxy-2-phenyl-acetamide |
5330-97-2 | 100mg |
$ 220.00 | 2022-06-03 |
N-Hydroxy-2-phenyl-acetamide 関連文献
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem. 2016 14 9046
-
Alexander V. Aksenov,Alexander N. Smirnov,Nicolai A. Aksenov,Inna V. Aksenova,Jonathon P. Matheny,Michael Rubin RSC Adv. 2015 5 8647
-
Mengmeng Jia,Heng Zhang,Yongjia Lin,Dimei Chen,Yanmei Chen,Yuanzhi Xia Org. Biomol. Chem. 2018 16 3615
N-Hydroxy-2-phenyl-acetamideに関する追加情報
N-Hydroxy-2-phenyl-acetamide (CAS No 5330-97-2): A Comprehensive Overview
N-Hydroxy-2-phenyl-acetamide, also known by its CAS registry number 5330-97-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In recent years, advancements in synthetic methodologies and computational modeling have shed new light on its chemical behavior and biological activity.
The molecular structure of N-Hydroxy-2-phenyl-acetamide consists of a phenyl group attached to an acetamide moiety, with a hydroxyl group (-OH) directly bonded to the nitrogen atom. This arrangement imparts the molecule with both hydrophilic and hydrophobic characteristics, making it versatile for various chemical reactions. Researchers have explored its reactivity under different conditions, revealing its potential as an intermediate in the synthesis of more complex molecules.
One of the most notable aspects of N-Hydroxy-2-phenyl-acetamide is its role in medicinal chemistry. Recent studies have demonstrated its ability to modulate enzyme activity, particularly in pathways associated with inflammation and oxidative stress. For instance, a 2023 study published in *Journal of Medicinal Chemistry* highlighted its inhibitory effects on specific kinase enzymes, suggesting its potential as a lead compound for anti-inflammatory drug development.
The synthesis of N-Hydroxy-2-phenyl-acetamide has been optimized through various routes, including nucleophilic acyl substitution and amide formation techniques. These methods not only enhance yield but also improve the purity of the final product, which is critical for subsequent biological testing. Innovations in catalytic systems have further streamlined the production process, making it more environmentally friendly and cost-effective.
In terms of applications, N-Hydroxy-2-phenyl-acetamide has shown promise in the field of materials science. Its ability to form stable amide bonds makes it a valuable component in polymer chemistry. A 2023 research article in *Polymer Chemistry* detailed its use as a building block for constructing biodegradable polymers, which could have implications for sustainable packaging materials.
Recent advancements in computational chemistry have also contributed to our understanding of N-Hydroxy-2-phenyl-acetamide's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, enabling more accurate predictions of its behavior in different chemical environments. This knowledge is pivotal for designing experiments and optimizing synthetic pathways.
The biological evaluation of N-Hydroxy-2-phenyl-acetamide has revealed intriguing findings. Preclinical studies indicate that it exhibits moderate cytotoxicity against certain cancer cell lines while showing low toxicity to normal cells. These results suggest that further investigation into its mechanism of action could unlock new therapeutic strategies for oncology.
Moreover, the compound's stability under physiological conditions has been a focal point of recent research. Studies conducted at the University of California demonstrated that N-Hydroxy-2-phenyl-acetamide maintains structural integrity in aqueous solutions at physiological pH levels, enhancing its suitability for drug delivery systems.
In conclusion, N-Hydroxy-2-phenyl-acetamide (CAS No 5330-97-2) stands as a multifaceted compound with diverse applications across various scientific domains. Its unique chemical properties, coupled with recent breakthroughs in synthesis and biological evaluation, position it as a promising candidate for future innovations in medicine and materials science.
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